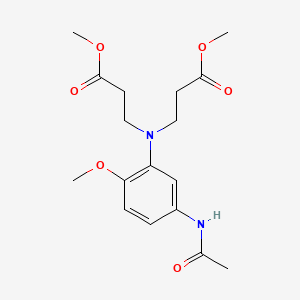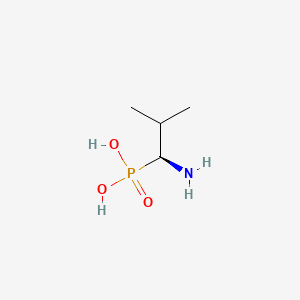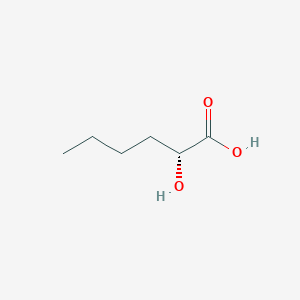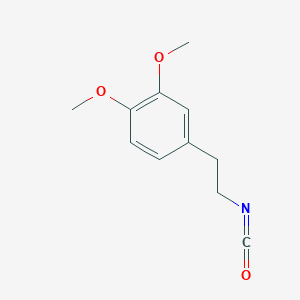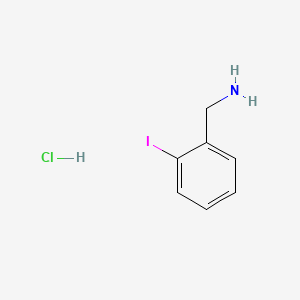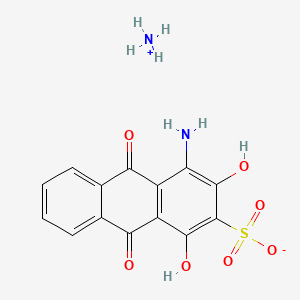
N-(Piperidin-4-ylmethyl)acetamid
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “N-(piperidin-4-ylmethyl)acetamide” is represented by the empirical formula C8H16N2O . The molecular weight of this compound is 156.23 .
Wissenschaftliche Forschungsanwendungen
Entwicklung und Synthese von Medikamenten
N-(Piperidin-4-ylmethyl)acetamid ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Sein Piperidinkern ist ein häufiges Motiv in der medizinischen Chemie, oft mit neurologischer Aktivität verbunden . Forscher nutzen diese Verbindung, um neue Medikamente mit potenziellen therapeutischen Anwendungen zu entwickeln, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems.
Aktivierung von Hypoxie-induzierbaren Faktorwegen
Diese Verbindung wurde auf ihre Rolle bei der Aktivierung von Hypoxie-induzierbaren Faktor (HIF)-Pfaden untersucht . HIF ist ein Transkriptionsfaktor, der auf niedrige Sauerstoffwerte in Zellen reagiert, und die Manipulation seiner Aktivität kann entscheidend für die Behandlung von Erkrankungen wie Ischämie oder Krebs sein, bei denen Hypoxie ein Schlüsselfaktor ist.
Biologische Studien und Apoptose
In der biologischen Forschung haben Derivate von this compound eine signifikante inhibitorische Bioaktivität in HepG2-Zellen, einer menschlichen Leberkrebszelllinie, gezeigt. Diese Derivate können die Expression von Proteinen induzieren, die die Apoptose fördern, den programmierten Zelltod, der für die Verhinderung der Krebsverbreitung entscheidend ist .
Proteomikforschung
Die Verbindung wird in der Proteomik verwendet, der groß angelegten Untersuchung von Proteinen. Sie dient als Baustein für die Synthese von Peptiden oder die Modifizierung von Proteinen, was zum Verständnis der Proteinfunktion und -interaktion in biologischen Systemen beitragen kann .
Studien zur Umweltbelastung
Obwohl spezifische Studien zur Umweltbelastung von this compound begrenzt sind, erfordert seine Verwendung in verschiedenen industriellen und Forschungsanwendungen ein Verständnis seines Umweltschicksals und seiner Auswirkungen. Es ist wichtig, dass Forscher seine biologische Abbaubarkeit und seine potenzielle Toxizität für das Wasserleben beurteilen .
Sicherheit und Handhabung in Forschungseinrichtungen
Sicherheitsdatenblätter geben an, dass this compound in Forschungseinrichtungen mit Vorsicht behandelt werden sollte. Geeignete persönliche Schutzausrüstung sollte getragen werden, und es sollten Maßnahmen ergriffen werden, um Inhalation, Einnahme und Kontakt mit Haut oder Augen zu vermeiden. Es ist auch wichtig, für ausreichende Belüftung zu sorgen und die Staubbildung beim Umgang mit der Verbindung zu vermeiden .
Zukünftige Richtungen
Piperidine derivatives, including “N-(piperidin-4-ylmethyl)acetamide”, have significant potential in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives have been reported to be involved in various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Biochemical Pathways
N-(piperidin-4-ylmethyl)acetamide may potentially influence the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Biochemische Analyse
Biochemical Properties
N-(piperidin-4-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .
Cellular Effects
N-(piperidin-4-ylmethyl)acetamide affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, certain derivatives of this compound have shown significant inhibitory bioactivity, indicating its potential role in regulating cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(piperidin-4-ylmethyl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions at the molecular level are crucial for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(piperidin-4-ylmethyl)acetamide can change over time. This includes its stability and degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s stability is essential for maintaining its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of N-(piperidin-4-ylmethyl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
N-(piperidin-4-ylmethyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N-(piperidin-4-ylmethyl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its bioactivity and function .
Subcellular Localization
The subcellular localization of N-(piperidin-4-ylmethyl)acetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Eigenschaften
IUPAC Name |
N-(piperidin-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYMBOECAAAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402122 | |
| Record name | N-(piperidin-4-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71207-33-5 | |
| Record name | N-(piperidin-4-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-4-ylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
